Cas no 2229376-31-0 (N-(3-tert-butyl-1-methyl-1H-pyrazol-5-yl)methyl-N-methylhydroxylamine)

N-(3-tert-butyl-1-methyl-1H-pyrazol-5-yl)methyl-N-methylhydroxylamine is a specialized hydroxylamine derivative featuring a tert-butyl-substituted pyrazole core. This compound is notable for its structural stability, conferred by the sterically hindered tert-butyl group, which enhances resistance to degradation. The presence of both methyl and hydroxylamine functionalities offers versatility in synthetic applications, particularly as an intermediate in the preparation of agrochemicals, pharmaceuticals, and fine chemicals. Its well-defined reactivity profile makes it suitable for selective N-functionalization and heterocyclic synthesis. The compound’s purity and consistent performance under controlled conditions ensure reliable outcomes in research and industrial processes.
N-(3-tert-butyl-1-methyl-1H-pyrazol-5-yl)methyl-N-methylhydroxylamine structure
2229376-31-0 structure
Product name:N-(3-tert-butyl-1-methyl-1H-pyrazol-5-yl)methyl-N-methylhydroxylamine
CAS No:2229376-31-0
MF:C10H19N3O
Molecular Weight:197.277362108231
CID:5902567
PubChem ID:165624532

N-(3-tert-butyl-1-methyl-1H-pyrazol-5-yl)methyl-N-methylhydroxylamine 化学的及び物理的性質

名前と識別子

    • N-(3-tert-butyl-1-methyl-1H-pyrazol-5-yl)methyl-N-methylhydroxylamine
    • 2229376-31-0
    • N-[(3-tert-butyl-1-methyl-1H-pyrazol-5-yl)methyl]-N-methylhydroxylamine
    • EN300-1771971
    • インチ: 1S/C10H19N3O/c1-10(2,3)9-6-8(7-12(4)14)13(5)11-9/h6,14H,7H2,1-5H3
    • InChIKey: FYBMPTMWFHLDAS-UHFFFAOYSA-N
    • SMILES: ON(C)CC1=CC(C(C)(C)C)=NN1C

計算された属性

  • 精确分子量: 197.152812238g/mol
  • 同位素质量: 197.152812238g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 3
  • 重原子数量: 14
  • 回転可能化学結合数: 3
  • 複雑さ: 190
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 1.3
  • トポロジー分子極性表面積: 41.3Ų

N-(3-tert-butyl-1-methyl-1H-pyrazol-5-yl)methyl-N-methylhydroxylamine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1771971-0.1g
N-[(3-tert-butyl-1-methyl-1H-pyrazol-5-yl)methyl]-N-methylhydroxylamine
2229376-31-0
0.1g
$829.0 2023-09-20
Enamine
EN300-1771971-1.0g
N-[(3-tert-butyl-1-methyl-1H-pyrazol-5-yl)methyl]-N-methylhydroxylamine
2229376-31-0
1g
$943.0 2023-06-03
Enamine
EN300-1771971-2.5g
N-[(3-tert-butyl-1-methyl-1H-pyrazol-5-yl)methyl]-N-methylhydroxylamine
2229376-31-0
2.5g
$1848.0 2023-09-20
Enamine
EN300-1771971-0.05g
N-[(3-tert-butyl-1-methyl-1H-pyrazol-5-yl)methyl]-N-methylhydroxylamine
2229376-31-0
0.05g
$792.0 2023-09-20
Enamine
EN300-1771971-10.0g
N-[(3-tert-butyl-1-methyl-1H-pyrazol-5-yl)methyl]-N-methylhydroxylamine
2229376-31-0
10g
$4052.0 2023-06-03
Enamine
EN300-1771971-0.25g
N-[(3-tert-butyl-1-methyl-1H-pyrazol-5-yl)methyl]-N-methylhydroxylamine
2229376-31-0
0.25g
$867.0 2023-09-20
Enamine
EN300-1771971-1g
N-[(3-tert-butyl-1-methyl-1H-pyrazol-5-yl)methyl]-N-methylhydroxylamine
2229376-31-0
1g
$943.0 2023-09-20
Enamine
EN300-1771971-5g
N-[(3-tert-butyl-1-methyl-1H-pyrazol-5-yl)methyl]-N-methylhydroxylamine
2229376-31-0
5g
$2732.0 2023-09-20
Enamine
EN300-1771971-10g
N-[(3-tert-butyl-1-methyl-1H-pyrazol-5-yl)methyl]-N-methylhydroxylamine
2229376-31-0
10g
$4052.0 2023-09-20
Enamine
EN300-1771971-5.0g
N-[(3-tert-butyl-1-methyl-1H-pyrazol-5-yl)methyl]-N-methylhydroxylamine
2229376-31-0
5g
$2732.0 2023-06-03

N-(3-tert-butyl-1-methyl-1H-pyrazol-5-yl)methyl-N-methylhydroxylamine 関連文献

N-(3-tert-butyl-1-methyl-1H-pyrazol-5-yl)methyl-N-methylhydroxylamineに関する追加情報

Comprehensive Overview of N-(3-tert-butyl-1-methyl-1H-pyrazol-5-yl)methyl-N-methylhydroxylamine (CAS No. 2229376-31-0)

N-(3-tert-butyl-1-methyl-1H-pyrazol-5-yl)methyl-N-methylhydroxylamine (CAS No. 2229376-31-0) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural properties. This compound belongs to the class of pyrazole derivatives, which are widely recognized for their versatility in drug discovery and material science. The presence of both tert-butyl and methylhydroxylamine groups in its structure enhances its potential as a building block for synthesizing bioactive molecules.

In recent years, the demand for pyrazole-based compounds has surged, driven by their applications in developing anti-inflammatory agents, antioxidants, and crop protection chemicals. Researchers are particularly interested in CAS No. 2229376-31-0 due to its potential role in modulating enzymatic activity and improving metabolic stability in drug candidates. Its N-methylhydroxylamine moiety also makes it a candidate for studying nitrogen-oxygen bond interactions, a hot topic in computational chemistry.

The synthesis of N-(3-tert-butyl-1-methyl-1H-pyrazol-5-yl)methyl-N-methylhydroxylamine typically involves multi-step reactions, including condensation and functional group protection strategies. Advanced techniques like NMR spectroscopy and high-resolution mass spectrometry are employed to confirm its purity and structural integrity. These methods align with the growing trend of green chemistry, as scientists seek to minimize waste and optimize yields.

From an industrial perspective, CAS No. 2229376-31-0 is often discussed in forums focusing on custom synthesis and scalable production. Companies specializing in fine chemicals are exploring its commercial viability, especially for applications in high-value intermediates. Its stability under various pH conditions further broadens its utility in formulation development, a key concern for manufacturers.

Environmental and safety assessments of N-(3-tert-butyl-1-methyl-1H-pyrazol-5-yl)methyl-N-methylhydroxylamine highlight its compatibility with sustainable practices. Unlike some traditional reagents, it does not pose significant ecological risks, making it a preferred choice for eco-friendly synthesis. This aligns with the global shift toward ESG (Environmental, Social, and Governance) compliance in chemical industries.

In summary, CAS No. 2229376-31-0 represents a promising compound at the intersection of medicinal chemistry and agrochemical innovation. Its structural features and functional adaptability position it as a valuable asset for researchers tackling challenges in drug design and crop science. As the scientific community continues to explore its potential, this compound is likely to remain a focal point in cutting-edge research.

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